molecular formula C9H8N2O2 B15047613 6-Amino-4-hydroxyquinolin-2(1H)-one

6-Amino-4-hydroxyquinolin-2(1H)-one

Cat. No.: B15047613
M. Wt: 176.17 g/mol
InChI Key: PYVUIEPFAOUBMG-UHFFFAOYSA-N
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Description

6-Amino-4-hydroxyquinolin-2(1H)-one is a heterocyclic compound with the molecular formula C9H8N2O2 and a molecular weight of 176.17 g/mol . This compound is known for its unique structure, which includes an amino group at the 6th position and a hydroxy group at the 4th position on a quinolinone ring. It has garnered interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-hydroxyquinolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with ethyl acetoacetate in the presence of a base, followed by cyclization to form the quinolinone ring . The reaction conditions often include heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-hydroxyquinolin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, dihydroquinolinone derivatives, and various substituted quinolinones .

Scientific Research Applications

6-Amino-4-hydroxyquinolin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial and antiviral agent.

    Medicine: Research is ongoing into its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Amino-4-hydroxyquinolin-2(1H)-one involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial enzymes, while its anticancer properties may be due to the induction of apoptosis in cancer cells . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and hydroxy groups on the quinolinone ring makes it a versatile compound for various applications .

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

6-amino-4-hydroxy-1H-quinolin-2-one

InChI

InChI=1S/C9H8N2O2/c10-5-1-2-7-6(3-5)8(12)4-9(13)11-7/h1-4H,10H2,(H2,11,12,13)

InChI Key

PYVUIEPFAOUBMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)C(=CC(=O)N2)O

Origin of Product

United States

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